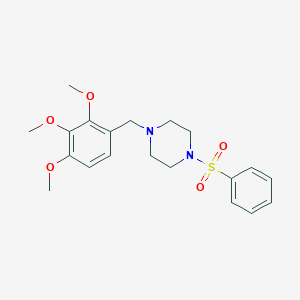
4-(4-Chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that belongs to the class of pyrrolones. It is a potent inhibitor of the enzyme, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the conversion of inactive cortisone to active cortisol in the liver and adipose tissue. This compound has been extensively studied for its potential therapeutic applications in metabolic disorders, such as type 2 diabetes, obesity, and metabolic syndrome.
作用機序
The mechanism of action of 4-(4-Chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of 11β-HSD1, which reduces the conversion of cortisone to cortisol in the liver and adipose tissue. This leads to a decrease in the levels of active cortisol in the body, which has been shown to improve glucose metabolism, reduce insulin resistance, and promote weight loss in preclinical models of metabolic disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-Chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one have been extensively studied in preclinical models of metabolic disorders. In vitro studies have shown that this compound is a potent inhibitor of 11β-HSD1, which leads to a decrease in the levels of active cortisol in the body. This has been shown to improve glucose metabolism, reduce insulin resistance, and promote weight loss in preclinical models of metabolic disorders.
実験室実験の利点と制限
The advantages of using 4-(4-Chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments include its potent inhibitory activity against 11β-HSD1, which makes it a valuable tool for studying the role of this enzyme in the development of metabolic disorders. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
将来の方向性
The potential therapeutic applications of 4-(4-Chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one in metabolic disorders are still being explored. Future research in this area could focus on the development of more potent and selective inhibitors of 11β-HSD1, as well as the investigation of the long-term safety and efficacy of this compound in clinical trials. Additionally, the potential use of this compound in the treatment of other diseases, such as depression and anxiety, could also be explored.
合成法
The synthesis of 4-(4-Chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one involves several steps, including the reaction of 3-fluoroaniline with 4-chlorobenzoyl chloride to form 4-(4-chlorobenzoyl)-3-fluoroaniline. The subsequent reaction of this intermediate with ethyl acetoacetate in the presence of sodium ethoxide and acetic acid produces the desired product.
科学的研究の応用
The potential therapeutic applications of 4-(4-Chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one have been extensively studied in preclinical models of metabolic disorders. In vitro studies have shown that this compound is a potent inhibitor of 11β-HSD1, which plays a crucial role in the regulation of cortisol levels in the body. Elevated cortisol levels have been associated with the development of metabolic disorders, such as type 2 diabetes and obesity.
特性
製品名 |
4-(4-Chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
分子式 |
C19H15ClFNO4 |
分子量 |
375.8 g/mol |
IUPAC名 |
(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3-fluorophenyl)-1-(2-hydroxyethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C19H15ClFNO4/c20-13-6-4-11(5-7-13)17(24)15-16(12-2-1-3-14(21)10-12)22(8-9-23)19(26)18(15)25/h1-7,10,16,23-24H,8-9H2/b17-15- |
InChIキー |
WFGQAUIDSWTCAO-ICFOKQHNSA-N |
異性体SMILES |
C1=CC(=CC(=C1)F)C2/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C(=O)N2CCO |
SMILES |
C1=CC(=CC(=C1)F)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCO |
正規SMILES |
C1=CC(=CC(=C1)F)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(4-Methylphenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine](/img/structure/B249165.png)

![1-[4-(4-Methylsulfanyl-benzyl)-piperazin-1-yl]-2-phenyl-ethanone](/img/structure/B249168.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-(2-naphthylmethyl)piperazine](/img/structure/B249170.png)


![4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether](/img/structure/B249173.png)
![(4-Methoxy-phenyl)-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249174.png)
![[4-(2,4-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B249177.png)
![[4-(4-Bromo-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B249178.png)

![[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](3,4,5-trimethoxyphenyl)methanone](/img/structure/B249183.png)